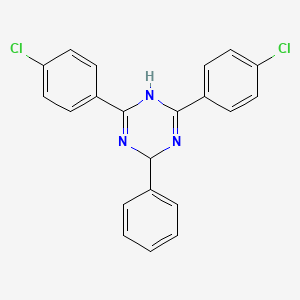
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the triazine ring. Its molecular formula is C21H14Cl2N3.
Métodos De Preparación
The synthesis of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a catalyst can lead to the formation of the desired triazine compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted triazines.
Aplicaciones Científicas De Investigación
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2,6-Bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: This compound has a similar structure but differs in the presence of a pyran ring instead of a triazine ring.
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound contains a piperidine ring and has different substituents compared to the triazine compound.
2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid: This compound features a pyridine ring and a carboxylic acid group, making it structurally distinct from the triazine compound.
The uniqueness of this compound lies in its specific arrangement of substituents and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62578-55-6 |
|---|---|
Fórmula molecular |
C21H15Cl2N3 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
2,6-bis(4-chlorophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C21H15Cl2N3/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H,(H,24,25,26) |
Clave InChI |
DKSXJRTVKSDEMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


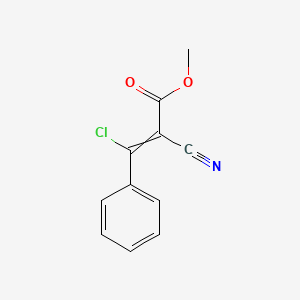
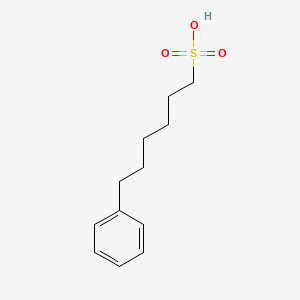
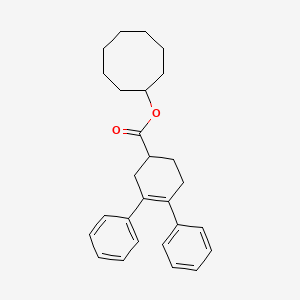
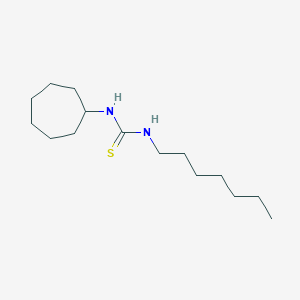
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
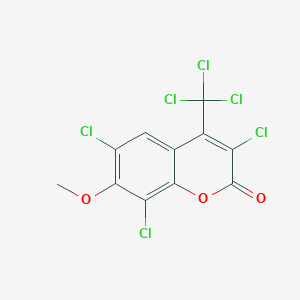
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
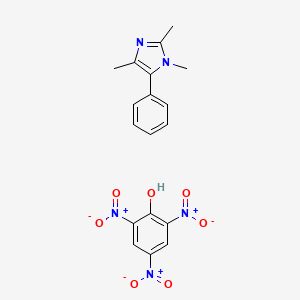
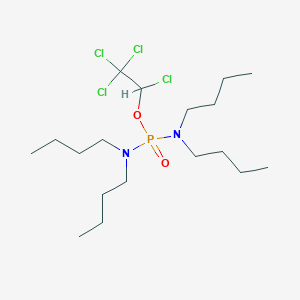
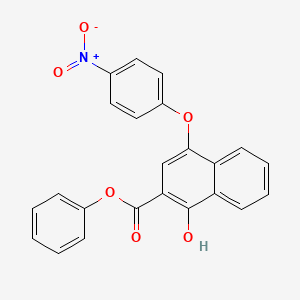
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)

![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
